

Application Notes and Protocols: Copper-Catalyzed Reactions of Tert-Butyl Diazoacetate

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Compound of Interest

Compound Name: *tert-Butyl diazoacetate*

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This document provides detailed application notes and experimental protocols for the use of **tert-butyl diazoacetate** in copper-catalyzed organic transformations. **Tert-butyl diazoacetate** is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds through the generation of copper carbene intermediates.[1] These reactions, including cyclopropanation, insertion into X-H bonds (where X = C, O, Si, S), and cycloadditions, are fundamental tools in modern synthetic chemistry.

Safety Precautions: Diazoacetic esters, including **tert-butyl diazoacetate**, are toxic and potentially explosive.[2] All manipulations should be conducted in a well-ventilated chemical fume hood, and distillations must be performed behind a safety shield.[2][3] Avoid contact with rough or metallic surfaces which can induce decomposition.[3]

Synthesis of Tert-Butyl Diazoacetate

The most common and practical synthesis of **tert-butyl diazoacetate** involves a diazo transfer reaction onto an active methylene compound, tert-butyl acetoacetate, followed by deacylation.[4] The diazo transfer agent is typically a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide) or p-acetamidobenzenesulfonyl azide (p-ABSA).[4]

Protocol 1: Two-Step Synthesis from Tert-Butyl Acetoacetate

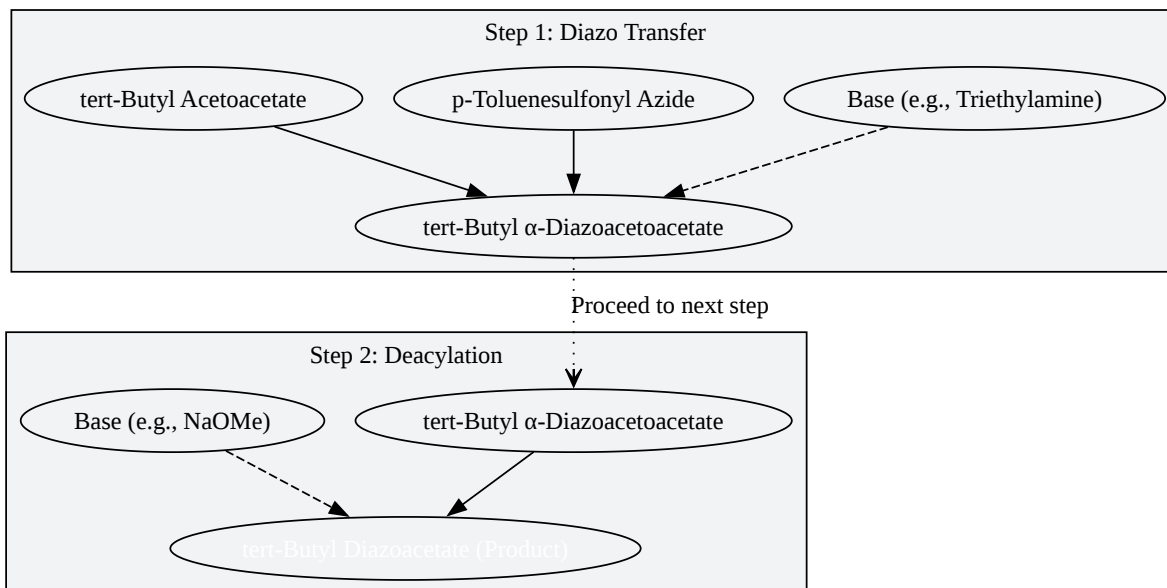
This protocol is adapted from established laboratory procedures involving diazo transfer and subsequent deacylation.[4]

Step A: Diazo Transfer to form tert-Butyl α -Diazoacetoacetate

- In a wide-mouthed Erlenmeyer flask, dissolve tert-butyl acetoacetate (0.75 mol) and triethylamine (0.75 mol) in anhydrous acetonitrile (1 L).
- Adjust the temperature of the mixture to 20°C.
- While stirring vigorously, add p-toluenesulfonyl azide (0.75 mol) dropwise over 10-15 minutes. The reaction is exothermic, and the temperature may rise to 38-40°C.[2]
- Continue stirring at room temperature for 2.5 hours.
- Remove the solvent by rotary evaporation at 35°C (12 mm Hg). The crude tert-butyl α -diazoacetoacetate is used directly in the next step.

Step B: Deacylation to form **tert-Butyl Diazoacetate**

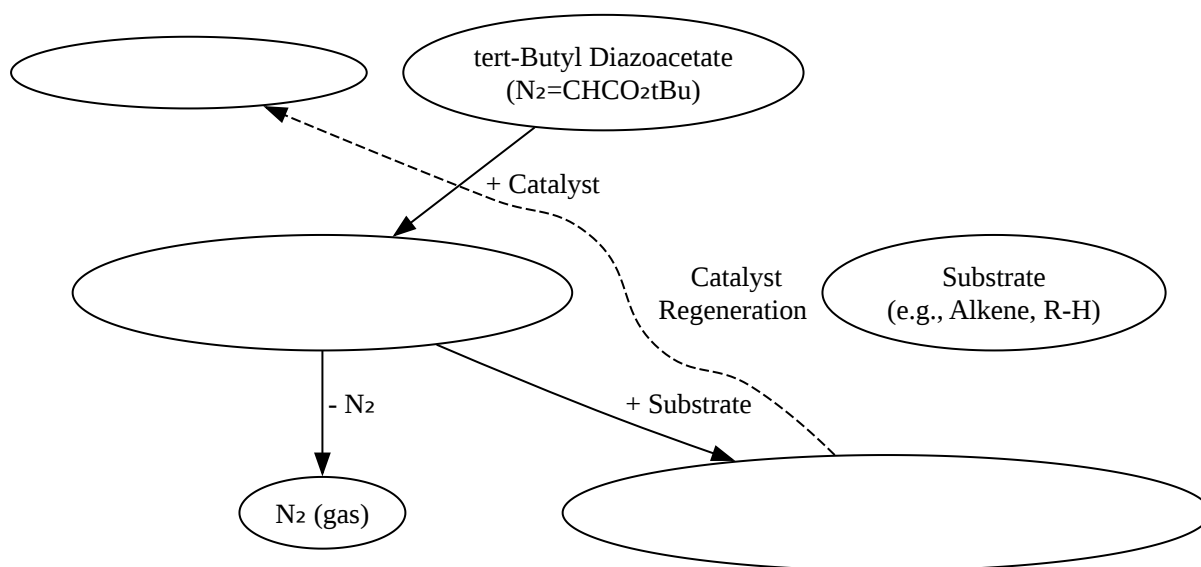
- Dissolve the crude tert-butyl α -diazoacetoacetate (0.50 mol) in methanol (150 ml) in a three-necked flask equipped with a stirrer and thermometer.
- Cool the solution to 2–3°C in an ice bath.
- Prepare a solution of sodium methoxide from sodium (0.50 g atom) and methanol (150 ml).
- Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the reaction temperature between 0–5°C.[2]
- After the addition is complete, perform a workup involving extraction with pentane, washing with water and brine, and drying over MgSO_4 . [5]
- Concentrate the organic extracts by rotary evaporation to yield **tert-butyl diazoacetate** as a yellow liquid.[5]



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Copper-Catalyzed Cyclopropanation

One of the most powerful applications of **tert-butyl diazoacetate** is the copper-catalyzed cyclopropanation of alkenes. This reaction proceeds through a copper carbene intermediate that adds to the olefin in a concerted but asynchronous manner.[6] The choice of copper catalyst and chiral ligands can afford high levels of diastereo- and enantioselectivity.[7]



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Protocol 2: Asymmetric Cyclopropanation of an Olefin

This generalized protocol is based on typical conditions reported for the asymmetric cyclopropanation of olefins using **tert-butyl diazoacetate**.^[7]

- **Catalyst Preparation:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the copper precursor (e.g., $Cu(OTf)_2$, 0.1-2 mol%) and the chiral ligand (e.g., bisoxazoline, 0.12-2.4 mol%).^{[7][8]}
- **Reaction Setup:** Add the appropriate anhydrous solvent (e.g., dichloromethane). Stir the mixture at the desired temperature (e.g., $0^\circ C$ to $30^\circ C$) for 30-60 minutes to allow for complex formation.
- **Substrate Addition:** Add the olefin substrate (1.0 equiv) to the catalyst solution.
- **Diazo Addition:** Prepare a solution of **tert-butyl diazoacetate** (1.1-1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump.

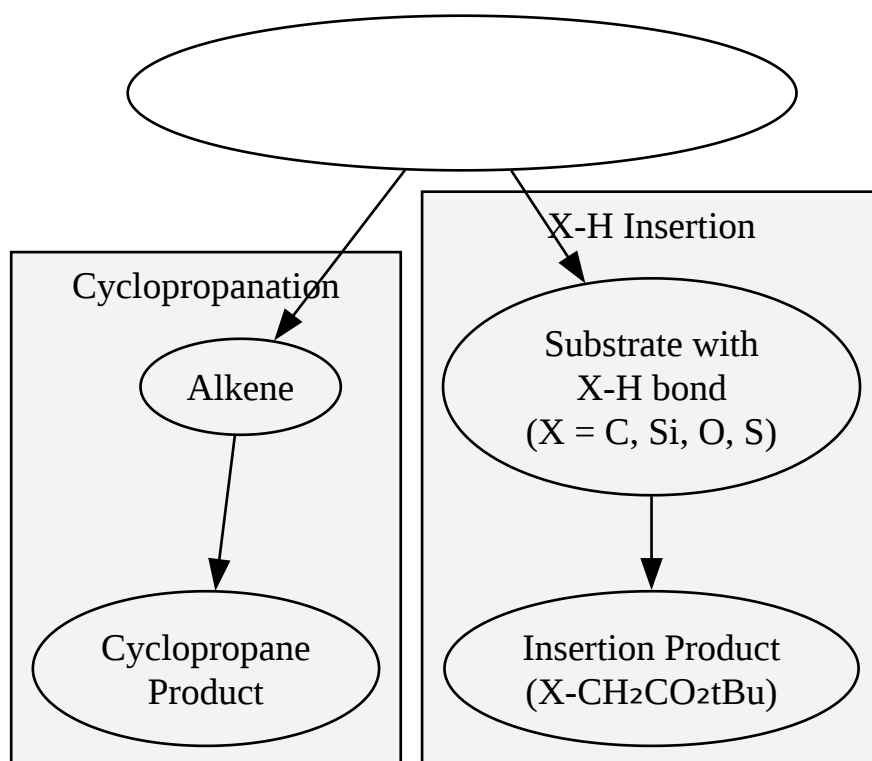
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.

Quantitative Data: Asymmetric Cyclopropanation

Olefin Substrate	Copper Catalyst (mol%)	Ligand	Yield (%)	trans/cis ratio	ee (%)	Reference
2,5-dimethyl-2,4-hexadiene	0.1	Cationic bisoxazolin e-copper complex	90	-	91	[7]
2,5-dimethyl-2,4-hexadiene	-	Copper Schiff-base complex	-	-	96 (trans)	[7]

Copper-Catalyzed X-H Insertion Reactions

Copper carbenes generated from **tert-butyl diazoacetate** can insert into various X-H bonds, providing a direct route to functionalized products. This methodology is applicable to Si-H, S-H, O-H, and C-H bonds.[9][10][11][12]



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Protocol 3: General Procedure for Si-H Insertion

This protocol describes a general method for the copper-catalyzed insertion of **tert-butyl diazoacetate** into the Si-H bond of silanes.^{[10][13]}

- **Reaction Setup:** To a dried reaction vessel under an inert atmosphere, add the copper catalyst (e.g., $[(\text{CH}_3\text{CN})_4\text{Cu}]\text{PF}_6$, 5 mol%) and anhydrous dichloromethane.^[10]
- **Reagent Addition:** Add the silane (1.0 equiv) followed by **tert-butyl diazoacetate** (1.2 equiv).
- **Reaction Execution:** Stir the mixture at room temperature.
- **Monitoring and Workup:** Monitor the reaction by TLC. Once the diazo compound is consumed, concentrate the mixture in vacuo.
- **Purification:** Purify the crude product by flash chromatography on silica gel to yield the α -silylester.

Quantitative Data: Si-H and S-H Insertion Reactions

Data adapted from reactions with various α -diazoesters, demonstrating the general utility of copper catalysis.

Substrate	Diazo Compound	Catalyst (mol%)	Product	Yield (%)	Reference
Triethylsilane	α -Aryl diazoacetate	$[(CH_3CN)_4Cu]PF_6$ (5)	α -Silylester	up to 98	[10] [13]
Thiophenol	α -Aryl diazoacetate	$[(CH_3CN)_4Cu]PF_6$ (5)	α -Thioester	Good to Excellent	[10]

Protocol 4: General Procedure for O-H Insertion into Alcohols

This protocol is a representative procedure for the insertion into the O-H bond of alcohols.[\[14\]](#)
[\[15\]](#)

- **Catalyst Preparation:** In a reaction tube, dissolve the copper catalyst (e.g., $Cu(OTf)_2$, 1 mol%) and a suitable chiral ligand (e.g., bisazaferrocene, 1.9 mol%) in an anhydrous solvent like dichloromethane.[\[14\]](#)
- **Reagent Addition:** Add the alcohol substrate (5.0 equiv). For enhanced enantioselectivity, a small amount of water may be beneficial.[\[14\]](#)
- **Diazo Addition:** Add a solution of **tert-butyl diazoacetate** (1.0 equiv) in the same solvent to the reaction mixture.
- **Reaction and Workup:** Stir at room temperature until completion (monitored by TLC). Concentrate the reaction mixture.
- **Purification:** Purify the resulting α -alkoxy ester by flash column chromatography.

Protocol 5: General Procedure for C-H Insertion

This protocol outlines a general method for insertion into unactivated $C(sp^3)$ -H bonds.[\[11\]](#)

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., "Sandwich" diimine-copper(I) complex, 1 mol%).[\[11\]](#)
- **Solvent/Substrate:** Add the C-H substrate. If it is a liquid, it can often be used as the solvent (e.g., cyclohexane). Otherwise, use a co-solvent like dichloromethane.
- **Diazo Addition:** Slowly add a solution of **tert-butyl diazoacetate** (1.0 equiv) in dichloromethane over several hours via syringe pump.
- **Reaction and Workup:** Stir the reaction at room temperature until the diazo compound is fully consumed. Remove the solvent and excess substrate under reduced pressure.
- **Purification:** Purify the product by column chromatography.

Quantitative Data: C-H Insertion Reactions

Data based on reactions with ethyl diazoacetate, which is expected to have similar reactivity to the tert-butyl ester.

Substrate	Catalyst (mol%)	Product	Yield (%)	Reference
Cyclohexane	"Sandwich" diimine-copper(I) complex (1)	Ethyl cyclohexylacetate	95	[11]
Adamantane	"Sandwich" diimine-copper(I) complex (1)	Mixture of tertiary and secondary insertion products	90	[11]
Tetrahydrofuran	"Sandwich" diimine-copper(I) complex (1)	Ethyl (tetrahydrofuran-2-yl)acetate	52	[11]

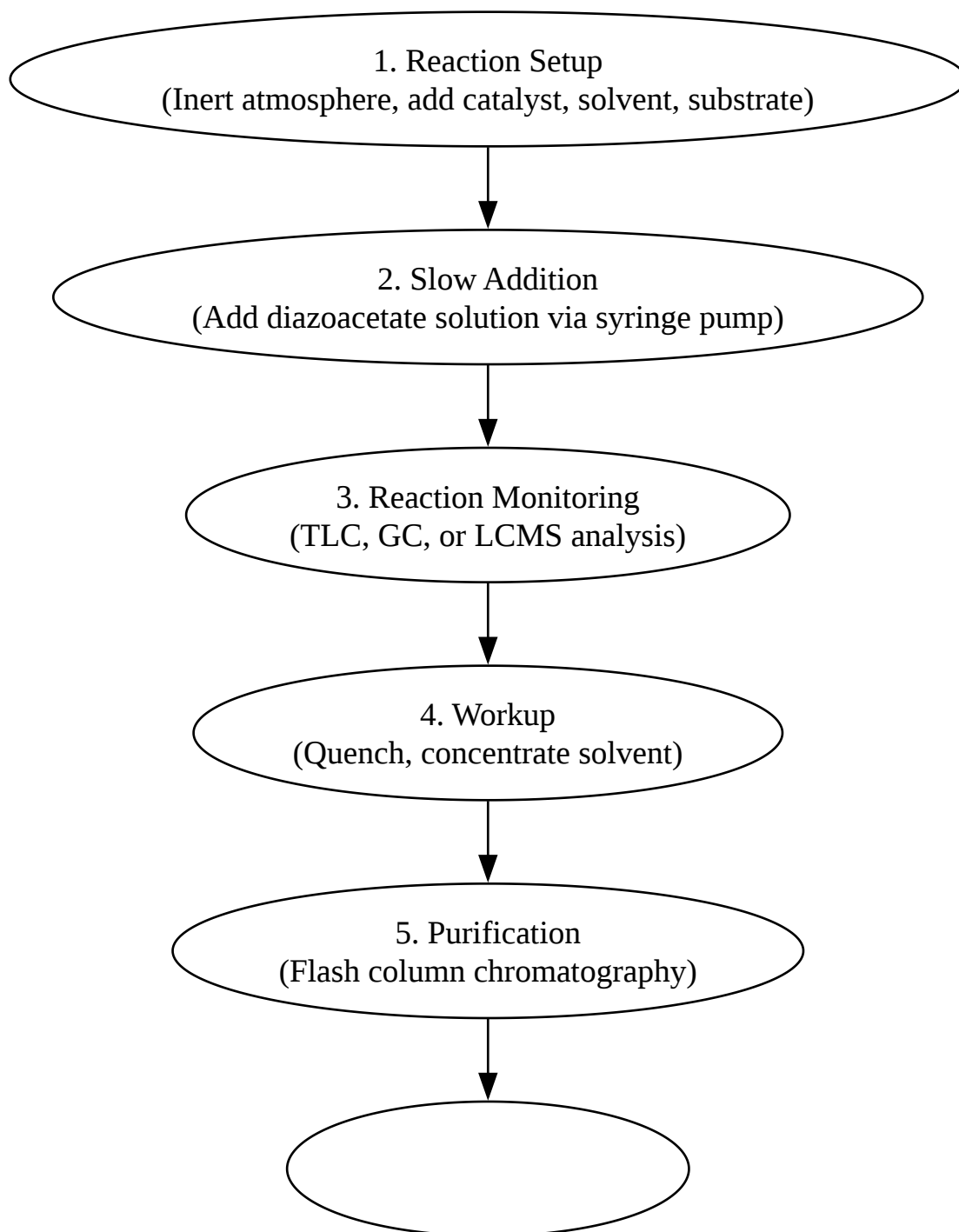
Copper-Catalyzed [3+2] Cycloaddition

Tert-butyl diazoacetate can participate in more complex cascade reactions. For example, a copper-catalyzed three-component reaction between a diazo compound, tert-butyl nitrite, and an alkyne can generate isoxazoles in a single step.^{[16][17][18]} The reaction proceeds via in situ generation of a nitrile oxide from the copper carbene and a nitroso radical.^[16]

Protocol 6: One-Pot Synthesis of Isoxazoles

This is a generalized protocol based on the reported copper-catalyzed [3+2] cycloaddition.^[16]

- **Reaction Setup:** To a sealed tube, add the copper catalyst (e.g., Cu(OAc)₂·H₂O, 10 mol%), a base/ligand (e.g., DABCO), the alkyne (1.0 equiv), and the diazo compound (e.g., **tert-butyl diazoacetate**, 1.2 equiv) in a suitable solvent (e.g., toluene).
- **Reagent Addition:** Add tert-butyl nitrite (2.0 equiv).
- **Reaction Execution:** Seal the tube and heat the reaction mixture (e.g., at 130°C) for the specified time (e.g., 6 hours).
- **Workup:** After cooling to room temperature, concentrate the reaction mixture.
- **Purification:** Purify the residue by column chromatography to afford the substituted isoxazole.



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